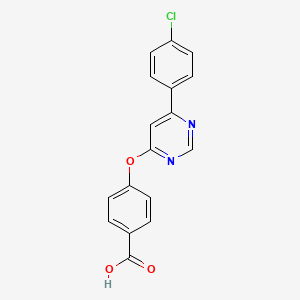

4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid

CAS No.:

Cat. No.: VC15810077

Molecular Formula: C17H11ClN2O3

Molecular Weight: 326.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11ClN2O3 |

|---|---|

| Molecular Weight | 326.7 g/mol |

| IUPAC Name | 4-[6-(4-chlorophenyl)pyrimidin-4-yl]oxybenzoic acid |

| Standard InChI | InChI=1S/C17H11ClN2O3/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22) |

| Standard InChI Key | HPHKHCABRSQUBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

-

Benzoic acid backbone: The carboxylic acid group at the 4-position of the benzene ring provides acidity and hydrogen-bonding capability, influencing solubility and reactivity.

-

Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, contributing to electronic delocalization and potential biological activity.

-

4-Chlorophenyl substituent: A chlorine atom at the para position of the phenyl ring enhances lipophilicity and steric bulk, which may modulate binding interactions in biological systems .

The molecular formula is C₁₇H₁₁ClN₂O₃, with a molecular weight of 326.74 g/mol. Theoretical calculations predict a planar geometry due to conjugation across the ether linkage and aromatic rings, though steric hindrance from the 4-chlorophenyl group may induce slight torsional strain .

Physicochemical Properties

Based on structural analogs:

-

Melting point: Estimated at 180–220°C, consistent with rigid aromatic systems.

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .

-

Acidity: The carboxylic acid group has a pKa of ~4.5, enabling deprotonation under physiological conditions .

Synthetic Methodologies

Ether Bond Formation

The ether linkage between the pyrimidine and benzoic acid moieties is typically constructed via nucleophilic aromatic substitution or Mitsunobu reactions. For example, 4-hydroxybenzoic acid can react with a chloropyrimidine derivative under basic conditions. A representative protocol involves:

-

Protection of the carboxylic acid: Methyl or ethyl esters are often used to prevent side reactions .

-

Coupling reaction: Using cesium carbonate (Cs₂CO₃) in DMF at 80–100°C for 12–24 hours to facilitate ether formation .

-

Deprotection: Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to regenerate the carboxylic acid .

Example conditions from analogous syntheses:

| Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Cs₂CO₃, 4-chlorophenylpyrimidine | DMF | 80°C, 18h | 65% | |

| LiOH, THF/H₂O | THF/H₂O | 25°C, 4h | 90% |

Pyrimidine Ring Functionalization

Introducing the 4-chlorophenyl group at the pyrimidine’s 6-position often employs cross-coupling reactions. A Suzuki-Miyaura coupling between a bromopyrimidine intermediate and 4-chlorophenylboronic acid is a viable route:

-

Bromination: Treat pyrimidin-4-ol with phosphorus tribromide (PBr₃) to generate 4-bromopyrimidine.

-

Coupling: React with 4-chlorophenylboronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in toluene/ethanol .

Applications in Materials Science

The compound’s rigid, conjugated structure makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume